molecular formula C14H20N4O3 B2937235 ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1280538-16-0

ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B2937235
CAS RN: 1280538-16-0
M. Wt: 292.339
InChI Key: KUFIOPDMLDZTJP-UHFFFAOYSA-N
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Description

The compound “ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a derivative of pyrazolo[3,4-b]pyridine, which is a bicyclic compound containing a pyrazole ring fused with a pyridine ring . The pyrazolo[3,4-b]pyridine core is a common structure in medicinal chemistry, known for its potential bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolo[3,4-b]pyridine core with various substituents. The ethyl carboxylate group would be attached at the 5-position of the pyridine ring, the 3-methoxypropylamino group at the 4-position, and a methyl group at the 1-position of the pyrazole ring .

Scientific Research Applications

Synthesis and Reactivity Research has shown that compounds related to ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are versatile intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been successfully converted into various derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and pyrano[2,3-b]pyridine, demonstrating the compound's potential as a precursor for the synthesis of complex heterocycles (Harb et al., 1989). This highlights its role in facilitating the synthesis of novel organic molecules that can be explored for various scientific applications.

Potential in Medicinal Chemistry The ability to generate a variety of heterocyclic compounds from this compound and its analogs underlines its importance in medicinal chemistry. Heterocyclic compounds are crucial frameworks in many pharmaceuticals and biologically active molecules. The synthesis of novel pyrazolo[3,4-b]pyridine products, for example, demonstrates the compound's utility in creating new N-fused heterocycles with potential for evaluation as therapeutic agents (Ghaedi et al., 2015).

Applications in Developing Antimicrobial and Anticancer Agents The exploration of novel pyrazole derivatives, including those derived from this compound, for their antimicrobial and anticancer activities is a significant area of research. These studies aim to identify new therapeutic agents that could be effective against various diseases. For instance, the synthesis and evaluation of pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results in vitro for anticancer activity, highlighting the potential medical applications of these compounds (Hafez et al., 2016).

properties

IUPAC Name

ethyl 4-(3-methoxypropylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-4-21-14(19)11-8-16-13-10(9-17-18(13)2)12(11)15-6-5-7-20-3/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFIOPDMLDZTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCOC)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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